molecular formula C6H7ClN2OS B12971930 (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol

(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol

Cat. No.: B12971930
M. Wt: 190.65 g/mol
InChI Key: IHYWAUFWHUPIMS-UHFFFAOYSA-N
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Description

(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol is a chemical compound with the molecular formula C6H7ClN2OS. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, a methylthio group at the 6th position, and a hydroxymethyl group at the 5th position of the pyrimidine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol typically involves the reaction of 4-chloro-6-(methylthio)pyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are used under basic or neutral conditions.

Major Products Formed

    Oxidation: The major products include 4-chloro-6-(methylthio)pyrimidine-5-carbaldehyde and 4-chloro-6-(methylthio)pyrimidine-5-carboxylic acid.

    Reduction: The major product is 4-chloro-6-(methylthio)pyrimidine.

    Substitution: The major products include 4-amino-6-(methylthio)pyrimidin-5-yl)methanol and 4-(methylthio)-6-(methylthio)pyrimidin-5-yl)methanol.

Scientific Research Applications

(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylthio groups play a crucial role in binding to the active site of the target, leading to inhibition or activation of the target’s function. The hydroxymethyl group may also participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • **4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol
  • **4-Chloro-6-(methylthio)pyrimidine
  • **4-Amino-6-(methylthio)pyrimidin-5-yl)methanol

Uniqueness

(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol is unique due to the specific arrangement of functional groups on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications. The presence of both chloro and methylthio groups enhances its reactivity and binding affinity to molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6H7ClN2OS

Molecular Weight

190.65 g/mol

IUPAC Name

(4-chloro-6-methylsulfanylpyrimidin-5-yl)methanol

InChI

InChI=1S/C6H7ClN2OS/c1-11-6-4(2-10)5(7)8-3-9-6/h3,10H,2H2,1H3

InChI Key

IHYWAUFWHUPIMS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NC=N1)Cl)CO

Origin of Product

United States

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